molecular formula C13H24N2O4 B13343433 2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid

2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid

Cat. No.: B13343433
M. Wt: 272.34 g/mol
InChI Key: SZGAJFRQIWTESA-UHFFFAOYSA-N
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Description

2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid is a synthetic organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid typically involves the protection of the amino group with a Boc group. One common method involves the reaction of 2-amino-2-(3-methylpiperidin-4-yl)acetic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce the free amine.

Scientific Research Applications

2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to selectively interact with enzymes or receptors. Upon removal of the Boc group, the free amine can form covalent or non-covalent bonds with the target, modulating its activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid
  • 2-Amino-2-(1-(tert-butoxycarbonyl)-3-ethylpiperidin-4-yl)acetic acid

Uniqueness

2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid is unique due to the presence of the methyl group on the piperidine ring, which can influence its steric and electronic properties. This makes it distinct from other similar compounds and can affect its reactivity and interactions with biological targets .

Properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

2-amino-2-[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid

InChI

InChI=1S/C13H24N2O4/c1-8-7-15(12(18)19-13(2,3)4)6-5-9(8)10(14)11(16)17/h8-10H,5-7,14H2,1-4H3,(H,16,17)

InChI Key

SZGAJFRQIWTESA-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1C(C(=O)O)N)C(=O)OC(C)(C)C

Origin of Product

United States

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